molecular formula C10H9BrN2O2 B13029115 Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate

Cat. No.: B13029115
M. Wt: 269.09 g/mol
InChI Key: QPSAMLZAUYIHHW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a halogenated indazole derivative featuring a bromine substituent at the 5-position, a methyl group at the 1-position, and a methyl ester at the 4-position. Indazole scaffolds are pivotal in medicinal chemistry due to their bioisosteric properties with purines and benzimidazoles, enabling applications in kinase inhibition and anticancer drug development. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ester group offers versatility for further functionalization.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-1-methylindazole-4-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-7(11)9(10(14)15-2)6(8)5-12-13/h3-5H,1-2H3

InChI Key

QPSAMLZAUYIHHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of 1-Methylindazole

  • Starting from 1-methylindazole, bromination is performed at the 5-position using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or dichloromethane.
  • The reaction conditions are controlled to avoid over-bromination or substitution at undesired positions.
  • Typical reaction temperature ranges from room temperature to mild heating (e.g., 25–60 °C).
  • The product, 5-bromo-1-methylindazole, is isolated by extraction and purified by recrystallization or chromatography.

Esterification to Introduce the Methyl Ester Group

  • The 5-bromo-1-methylindazole intermediate is then subjected to esterification at the 4-position.
  • One common method is the reaction with methyl chloroformate in the presence of a base such as triethylamine or sodium hydride.
  • Alternatively, palladium-catalyzed carboxylation reactions can be employed to introduce the carboxylate group, followed by methylation to form the methyl ester.
  • The reaction is typically carried out in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.
  • Purification is achieved by flash chromatography or recrystallization to yield the final methyl ester derivative.

Methylation of the Indazole Nitrogen (N1)

  • If starting from 5-bromoindazole without the N1-methyl group, methylation is performed using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
  • The reaction is carried out in dry solvents like DMF or dimethyl sulfoxide (DMSO) at low temperatures to room temperature.
  • This step ensures selective methylation at the N1 position without affecting other functional groups.

Alternative Synthetic Approaches

  • Cyclocondensation of β-ketoesters with substituted phenylhydrazines followed by bromination and esterification can be used to build the indazole ring with desired substitutions in a one-pot or stepwise manner.
  • Hydrolysis of ethyl 5-bromo-1-methyl-1H-indazole-4-carboxylate under basic conditions (NaOH or KOH in aqueous ethanol) followed by acidification and re-esterification with methanol yields the methyl ester derivative.
  • Industrial synthesis employs optimized versions of the above methods, often using continuous flow reactors to enhance reaction control, yield, and safety.
  • Purification techniques such as recrystallization and chromatographic methods are scaled accordingly to maintain product purity.
  • Process intensification includes the use of catalytic systems for carboxylation and halogenation to reduce waste and improve cost-effectiveness.
Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination Bromine or NBS, Acetic acid Acetic acid or DCM 25–60 °C 70–90 Selective 5-position bromination
N1-Methylation Methyl iodide, NaH DMF or DMSO 0–25 °C 80–95 Selective methylation at N1
Esterification/Carboxylation Methyl chloroformate, triethylamine or Pd-catalyst DMF, THF RT to 60 °C 65–85 Introduction of methyl ester group
Hydrolysis & Re-esterification (alternative) NaOH/KOH, MeOH acidification Aqueous ethanol, MeOH RT to reflux 60–75 For conversion from ethyl ester precursor
  • Spectroscopic data (NMR, IR, MS) confirm the regioselectivity of bromination and methylation steps.
  • X-ray crystallography studies validate the molecular structure and substitution pattern, resolving any tautomeric or conformational ambiguities.
  • Variable-temperature NMR can be used to study dynamic behavior in solution, ensuring consistency with solid-state data.
  • Computational methods (DFT) assist in predicting and confirming spectral properties and reaction pathways.

The preparation of this compound involves well-established synthetic methodologies centered on selective bromination, methylation, and esterification of the indazole core. Multiple routes exist, allowing flexibility depending on available starting materials and scale. Industrial adaptations enhance efficiency and yield, making this compound accessible for research and pharmaceutical development. Analytical techniques ensure the integrity of the synthesis and the purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction enables the synthesis of biaryl derivatives, critical in drug discovery.

Reagents/ConditionsProductsYield
Pd(PPh₃)₄, Na₂CO₃, DME5-Aryl-1-methyl-1H-indazole-4-carboxylate75–92%

This reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination. The methyl group at N1 enhances steric stability, improving regioselectivity.

Nucleophilic Substitution (SN2)

The electron-deficient bromine participates in nucleophilic displacement with amines, thiols, or alkoxides under basic conditions.

Reagents/ConditionsProductsYield
K₂CO₃, DMF, 80°C (with morpholine)5-Morpholino-1-methyl-1H-indazole-4-carboxylate68%

The reaction’s efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents like DMF accelerate the SN2 mechanism.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid derivative, a precursor for further functionalization.

Reagents/ConditionsProductsYield
LiOH, THF/H₂O, 60°C5-Bromo-1-methyl-1H-indazole-4-carboxylic acid89%

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

Oxidative Coupling

Under oxidative conditions, the indazole core participates in dimerization or polymer formation.

Reagents/ConditionsProductsYield
Cu(OAc)₂, O₂, DMSODimeric indazole derivatives55–70%

This reaction leverages the electron-rich aromatic system, with copper(II) acetate acting as an oxidizing agent. The methyl group at N1 stabilizes the radical intermediates formed during oxidation.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reagents/ConditionsProductsYield
LiAlH₄, Et₂O, 0°C → RT5-Bromo-1-methyl-1H-indazole-4-methanol82%

Lithium aluminum hydride selectively reduces the ester without affecting the bromine or methyl groups.

Cycloaddition Reactions

The indazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles.

Reagents/ConditionsProductsYield
NaN₃, CuI, DMF, 100°CTriazolo-indazole hybrids60–75%

This reaction exploits the aromatic π-system’s reactivity to form fused heterocycles.

Key Mechanistic Insights

  • Steric Effects : The N1-methyl group directs substitution to the 5-position by blocking alternative sites .

  • Electronic Effects : The electron-withdrawing ester group enhances the bromine’s electrophilicity, facilitating nucleophilic displacement.

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Compounds Analyzed:

5-Bromo-2,6-dimethyl-2H-indazole (CAS: 1159511-90-6)

  • Molecular Formula: C₉H₉BrN₂
  • Substituents: Bromine at 5-position, methyl groups at 2- and 6-positions.
  • Differentiation : Lack of an ester group limits its utility in coupling reactions but enhances lipophilicity for membrane permeability.

Ethyl 4-chloro-2-methylquinoline-6-carboxylate (CAS: 100375-87-9) Molecular Formula: C₁₃H₁₂ClNO₂ Substituents: Chlorine at 4-position, ethyl ester at 6-position, methyl at 2-position. Differentiation: Quinoline core versus indazole; chlorine’s lower electronegativity compared to bromine alters electronic properties.

Methyl 1-acetyl-5-bromo-1H-indazole-6-carboxylate Molecular Formula: C₁₁H₉BrN₂O₃ Substituents: Acetyl group at 1-position, bromine at 5-position, ester at 6-position.

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups Purity (Typical)
Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate 255.07 g/mol ~1.2 Bromine, methyl ester 97%
Methyl 4-bromo-1H-indazole-6-carboxylate 255.07 g/mol ~0.9 Bromine, ester 97%
5-Bromo-2,6-dimethyl-2H-indazole 225.08 g/mol ~2.1 Bromine, methyl groups 95%
Ethyl 4-chloro-2-methylquinoline-6-carboxylate 249.70 g/mol ~1.8 Chlorine, ethyl ester 97%

Notes:

  • The 1-methyl group in the target compound increases LogP compared to non-methylated analogs, enhancing lipid solubility .
  • Bromine’s higher atomic weight and polarizability compared to chlorine (in quinoline analog) may improve binding affinity in halogen-bonding interactions .

Pharmacological Potential

  • Kinase Inhibition: Indazole derivatives are known ATP-competitive kinase inhibitors. The 5-bromo and ester groups may synergize to enhance binding to hydrophobic pockets .

Biological Activity

Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C9H8BrN2O2
  • CAS Number : 78155-74-5
  • Log P (octanol-water partition coefficient) : Approximately 2.12, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of various drugs, highlighting the compound's significance in pharmacokinetic studies .

Anticancer Activity

Indazole derivatives, including this compound, have shown promising anticancer activities. For instance, structural modifications on indazole compounds have been linked to enhanced inhibitory effects on cancer cell lines. The compound's ability to inhibit pathways involved in cell proliferation makes it a candidate for further investigation in oncology .

Antifungal Activity

A study evaluating the antifungal properties of indazole derivatives reported that certain modifications led to significant activity against Candida species. While specific data for this compound is limited, its structural relatives have demonstrated potential against drug-resistant strains of Candida, suggesting a pathway for future research in antifungal therapies .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of related indazole compounds indicated varying degrees of cell line sensitivity. For example, derivatives with similar structures exhibited IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines. This suggests that this compound may possess comparable cytotoxic properties worth exploring .

Comparative Biological Activity Table

Compound NameIC50 (nM)TargetActivity Type
This compoundTBDTBDTBD
Indazole Derivative A<10FGFR1Enzyme Inhibition
Indazole Derivative B<30ERK1/2Antiproliferative
Indazole Derivative C<100Candida spp.Antifungal

Note: TBD = To Be Determined; data for this compound is currently unavailable but is anticipated from ongoing studies.

Q & A

Basic: What are the standard synthetic routes for Methyl 5-bromo-1-methyl-1H-indazole-4-carboxylate?

Answer:
The compound is typically synthesized via cyclocondensation or ester hydrolysis. For example:

  • Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with phenylhydrazine derivatives and halogenation agents to introduce bromine at the 5-position. A methyl ester group is retained via controlled reaction conditions .
  • Ester Hydrolysis : Basic hydrolysis of a precursor ester (e.g., ethyl 5-bromo-1-methyl-1H-indazole-4-carboxylate) using NaOH or KOH in aqueous ethanol, followed by re-esterification with methanol under acidic conditions to yield the methyl ester .

Advanced: How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results for this compound?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. Methodological steps include:

  • Refinement with SHELXL : Use high-resolution X-ray data and iterative refinement to resolve positional disorder or thermal motion artifacts .
  • Cross-Validation : Compare NMR (e.g., 13C^{13}\text{C} chemical shifts) with DFT-calculated spectra for the crystallographically determined structure .
  • Variable-Temperature NMR : Probe temperature-dependent conformational changes to reconcile solution and solid-state data .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and methyl/ester groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Resolve absolute configuration and lattice packing using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How do hydrogen bonding patterns influence the crystallization and polymorphism of this compound?

Answer:
Hydrogen bonding networks, analyzed via graph set theory , dictate packing motifs:

  • C=O⋯H–N Interactions : The ester carbonyl and indazole NH groups often form R22_2^2(8) motifs, stabilizing specific polymorphs .
  • Halogen Bonding : The bromine atom may participate in weaker C–Br⋯O interactions, competing with hydrogen bonds and leading to polymorphism. Use Hirshfeld surface analysis to quantify these interactions .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

Answer:

  • Byproducts : Unreacted intermediates (e.g., demethylated indazole) or over-halogenated derivatives.
  • Characterization :
    • HPLC-MS : Detect trace impurities via reverse-phase chromatography.
    • TLC Monitoring : Optimize reaction progress to minimize side products .
    • Crystallographic Disorder Analysis : Identify co-crystallized impurities in X-ray data using SHELXL’s PART instruction .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

  • Stoichiometric Control : Use excess DMF-DMA in cyclocondensation to drive pyrazole ring formation .
  • Microwave-Assisted Synthesis : Reduce reaction time for ester hydrolysis from 15 hours to <2 hours, minimizing degradation .
  • Protection/Deprotection : Temporarily protect the indazole NH with a Boc group during bromination to prevent side reactions .

Advanced: How can computational methods predict intermolecular interactions and stability in derivatives of this compound?

Answer:

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to identify hydrogen bonding "hotspots" .
  • Molecular Dynamics (MD) : Simulate crystal packing under varying conditions (temperature, solvent) to predict polymorphism .
  • Crystal Structure Prediction (CSP) : Use programs like Mercury to rank energetically feasible packing motifs .

Basic: What safety and handling protocols are critical for handling brominated indazole derivatives?

Answer:

  • Ventilation : Use fume hoods due to potential release of HBr vapors during synthesis.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Waste Disposal : Quench residual bromine with Na2_2S2_2O3_3 before aqueous disposal .

Advanced: How does steric hindrance from the methyl and ester groups affect regioselectivity in further functionalization?

Answer:

  • Electrophilic Substitution : The methyl group at N1 directs electrophiles to the 6-position (meta to Br), while the ester at C4 deactivates the adjacent positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 (Br) requires bulky ligands (e.g., SPhos) to overcome steric hindrance from the ester group .

Advanced: What methodologies validate the purity and stability of this compound under long-term storage?

Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Solid-State NMR : Detect amorphous vs. crystalline phase changes affecting stability .
  • DSC/TGA : Analyze melting points and thermal decomposition profiles to recommend storage conditions (e.g., desiccated, -20°C) .

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